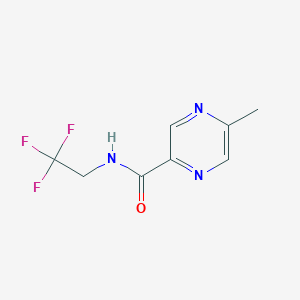
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoroethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide are currently unknown. The compound is structurally similar to pyrazine derivatives, which have been shown to exhibit a wide range of biological activities .
Mode of Action
Based on the known activities of similar pyrazine derivatives, it can be hypothesized that the compound may interact with its targets to modulate their function
Biochemical Pathways
Pyrazine derivatives have been shown to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities . .
Result of Action
Given the diverse biological activities associated with pyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels . More research is needed to elucidate these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high functional group tolerance. The general procedure involves the reaction of a pyrazine derivative with a trifluoroethyl boronic acid or its ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoroethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is studied for its potential antibacterial and antifungal properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial agent against drug-resistant strains of bacteria .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
- N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
- 5-methylpyrazine-2-carboxamide
- N-(2,2,2-trifluoroethyl)pyrazine
Uniqueness: The presence of both the methyl and trifluoroethyl groups in 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide makes it unique compared to other similar compounds. The trifluoroethyl group imparts enhanced chemical stability and bioavailability, while the methyl group can influence the compound’s reactivity and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-5-2-13-6(3-12-5)7(15)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGIZTRSXYCRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
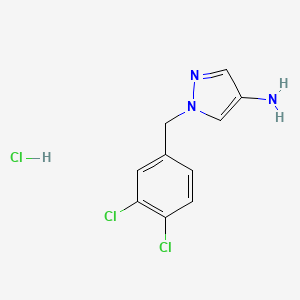
![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2948688.png)
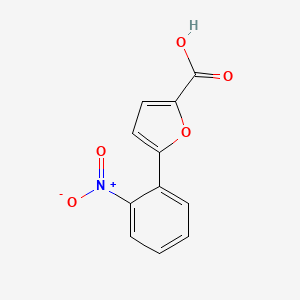
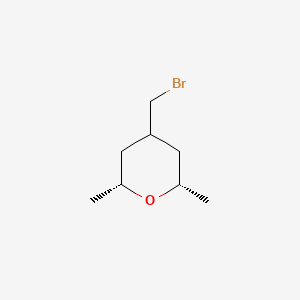

![N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2948694.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2948701.png)
![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2948705.png)
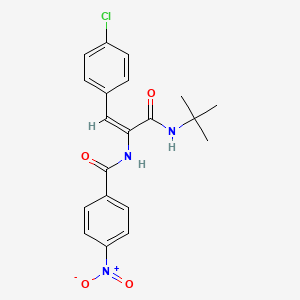
![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
